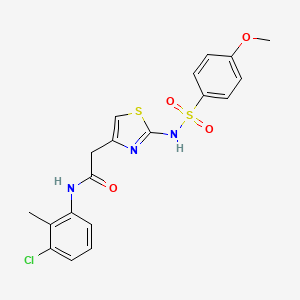![molecular formula C18H18N2O4S2 B2954984 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 941901-88-8](/img/structure/B2954984.png)
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide, also known as DBT-SSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBT-SSA is a small molecule inhibitor that has shown promising results in inhibiting the growth of cancer cells.
Scientific Research Applications
Synthesis and Biological Activity
Anticonvulsant Agents : Derivatives containing a sulfonamide thiazole moiety, synthesized through various chemical reactions, have shown significant anticonvulsant activity. Some of these compounds offered 100% protection in picrotoxin-induced convulsion models, highlighting their potential as anticonvulsant agents (Farag et al., 2012).
Antinociceptive Pharmacology : The compound has been studied for its antinociceptive effects, showing significant actions in various pain models. It exhibited high affinity for specific receptors, suggesting its utility in treating inflammatory pain states and some aspects of neuropathic pain (Porreca et al., 2006).
Photodynamic Therapy for Cancer : New derivatives substituted with benzenesulfonamide groups have been synthesized and characterized for their photophysical and photochemical properties. These properties make them promising candidates as Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin et al., 2020).
Antimicrobial Agents : Compounds incorporating a sulfamoyl moiety have been synthesized and evaluated as antimicrobial agents. These new heterocyclic compounds have shown promising in vitro antibacterial and antifungal activities, suggesting their potential as antimicrobial drugs (Darwish et al., 2014).
Pharmacological Optimization and Drug Development
Endothelin Receptor Antagonists : Optimization of structural classes to improve metabolic stability while maintaining potency against specific receptors has been conducted. This research aids in the development of drugs with favorable pharmacokinetic properties for treating conditions like hypertension (Humphreys et al., 2003).
Herbicide Action Mechanism : Chloroacetamide derivatives have been studied for their mechanism of action as herbicides, providing insights into their selectivity and effectiveness in controlling weeds in various crops (Weisshaar & Böger, 1989).
Carbonic Anhydrase Inhibitors : The exploration of sulfonamide derivatives for their inhibitory action on carbonic anhydrases has been significant. These studies have implications for developing treatments for conditions such as glaucoma, epilepsy, and obesity, where carbonic anhydrase plays a crucial role (Carta et al., 2017).
properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-11-8-12(2)17-15(9-11)19-18(25-17)20-16(21)10-26(22,23)14-6-4-13(24-3)5-7-14/h4-9H,10H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCMWSRXHQGFJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1S)-1-Azidopropyl]-4-fluorobenzene](/img/structure/B2954901.png)


![(3,4-difluorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2954904.png)

![N-(2,5-dimethoxyphenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2954906.png)
![2-(2-Ethoxyethyl)-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2954908.png)
![N-[(1,2-dimethylindol-5-yl)methyl]-4-nitrobenzenesulfonamide](/img/structure/B2954911.png)
![2-amino-N-[(2-chlorophenyl)methyl]-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B2954913.png)
![4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-(2-pyridinyl)pyrimidine](/img/structure/B2954914.png)
![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2954917.png)
![ethyl 4-[3-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate](/img/structure/B2954919.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2954922.png)
![6-Phenyl-2-[4-(prop-2-enoyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2954923.png)